molecular formula C24H23NO2 B1585654 (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone CAS No. 105526-85-0

(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone

Cat. No. B1585654
M. Wt: 357.4 g/mol
InChI Key: FQSSRLVFPQIRJK-QFIPXVFZSA-N
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Description

“(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone” is an organic compound . It is used in asymmetric Diels-Alder reactions and asymmetric conjugate additions .


Molecular Structure Analysis

The molecular formula of “(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone” is C24H23NO2 . The molecular weight is 357.44 g/mol .


Physical And Chemical Properties Analysis

“(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone” has a melting point of 164-166 °C (lit.) . The optical activity is [α]20/D +15°, c = 1 in chloroform .

Scientific Research Applications

Synthesis and Characterization

(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone and its derivatives have been synthesized and characterized for various applications. For instance, it has been synthesized from (5S)-5-[(trityloxy)methyl] pyrrolidin-2-one, leading to new classes of chiral pyrrolidinone with varied substituents, which are significant in biological processes (Jeyachandran, 2021).

Industrial Applications

Experiments have shown that the synthesis of this compound, using sodium borohydride as a reducing agent, is simple, convenient, and suitable for industrialization (Shang Zhi-cai, 2005).

Pharmaceutical Relevance

Its derivatives have been incorporated into compounds with biological and pharmaceutical activities. For example, it is used in medicines like doxapram for respiratory failure, piracetam for Alzheimer’s seizures, and in treating neurological issues (V. Jeyachandran, 2021).

In Heterocyclic Chemistry

Pyrrolidinones, such as (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone, are vital in heterocyclic chemistry. They serve as intermediates, wetting agents, and solvents with relatively low toxicity. They are foundational in the synthesis of various pyrrole derivatives, which are crucial in biological molecules like heme and chlorophyll (L. R. Anderson & Kou-Chang Liu, 2000).

In Synthesizing Bioactive Compounds

This compound is used in the synthesis of pyrrolidinones, which are key in the production of bioactive compounds like gabapentin, an anti-epileptic drug, and pulchellalactam (J. Bryans et al., 2003).

Catalytic Applications

It has been used in cobalt-catalyzed syntheses of pyrrolidinones, illustrating its role in catalytic processes and the synthesis of diverse pyrrolidinones and isoindolinones (Jitan Zhang et al., 2015).

Safety And Hazards

“(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .

properties

IUPAC Name

(5S)-5-(trityloxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-23-17-16-22(25-23)18-27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,26)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSSRLVFPQIRJK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369959
Record name (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone

CAS RN

105526-85-0
Record name (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DW Konas, JK Coward - The Journal of Organic Chemistry, 2001 - ACS Publications
Electrophilic fluorination of enantiomerically pure 2-pyrrolidinones (4) derived from (l)-glutamic acid has been investigated as a method for the synthesis of single stereoisomers of 4-…
Number of citations: 52 pubs.acs.org
RD Crouch Jr - 1992 - search.proquest.com
The viability of nitro alkenes as central components in sequential Michael nitro-aldol and Michael nitro-Michael reactions was investigated. The Michael addition of lithium enolates of …
Number of citations: 0 search.proquest.com
EA Severino, CRD Correia - Organic Letters, 2000 - ACS Publications
Total enantioselective synthesis of the natural (−)-codonopsinine was accomplished in seven steps with an overall yield of ∼16% starting from the five-membered endocyclic …
Number of citations: 112 pubs.acs.org
DW Konas - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UM! films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
ER Costenaro, LAM Fontoura, DF Oliveira… - Tetrahedron …, 2001 - Elsevier
The stereoselective synthesis of the aza-analogues of nucleosides stavudine (D4T) and dideoxyuridine (DDU) were accomplished in a very concise manner (3–4 step sequences) with …
Number of citations: 24 www.sciencedirect.com
CW Johannes - 1998 - search.proquest.com
from any type of computer printer. Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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